1,2-Tetradecanediol

Catalog No.
S536518
CAS No.
21129-09-9
M.F
C14H30O2
M. Wt
230.39 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Tetradecanediol

CAS Number

21129-09-9

Product Name

1,2-Tetradecanediol

IUPAC Name

tetradecane-1,2-diol

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3

InChI Key

DWANEFRJKWXRSG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(CO)O

Solubility

Soluble in DMSO

Synonyms

Myristyl glycol; AI3-13104; AI3 13104; AI313104

Canonical SMILES

CCCCCCCCCCCCC(CO)O

Description

The exact mass of the compound 1,2-Tetradecanediol is 230.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71507. It belongs to the ontological category of glycol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • 1,2-Tetradecanediol is a synthetic compound not readily found in nature [].
  • It belongs to a class of compounds called aliphatic diols, characterized by a hydrocarbon chain with hydroxyl (OH) groups at both ends [].
  • Research on 1,2-Tetradecanediol is limited, but its chemical structure suggests potential applications in various fields.

Molecular Structure Analysis

  • The key feature of 1,2-Tetradecanediol is its linear chain of 14 carbon atoms (tetradecane) with hydroxyl groups attached to the first and second carbon atoms (1,2-diol). This structure can be represented as CH3(CH2)11CH(OH)CH2OH [].
  • The presence of two hydroxyl groups makes it a diol, capable of forming hydrogen bonds with itself and other molecules containing hydrogen bond donors or acceptors []. This property can influence its physical and chemical behavior.

Chemical Reactions Analysis

  • Synthesis: Specific details on the synthesis of 1,2-Tetradecanediol are not widely available in scientific literature. However, general methods for diol synthesis, such as the oxymercuration-demercuration reaction of alkenes, could be adapted for its production.
  • Decomposition: Under high temperatures, 1,2-Tetradecanediol is likely to undergo thermal decomposition, breaking down into smaller molecules like alkanes, alkenes, and water.
  • Other Reactions: Due to the presence of hydroxyl groups, 1,2-Tetradecanediol could potentially participate in esterification reactions with carboxylic acids or etherification reactions with alkyl halides. However, specific studies on these reactions are not available yet.

Physical And Chemical Properties Analysis

  • Melting Point: 68-68.5 °C.
  • Boiling Point: 152-154 °C at 0.2 Torr (pressure).
  • Solubility: Data on solubility is limited, but due to the presence of both a hydrocarbon chain and hydroxyl groups, it is likely to be moderately soluble in organic solvents and slightly soluble in water [].
  • Stability: Information on the stability of 1,2-Tetradecanediol is not readily available in scientific literature.
  • Material Science Applications: A study published in the journal ACS Nano (2017) mentions 1,2-Tetradecanediol as a potential ligand for stabilizing magnetic iron oxide nanoparticles []. These nanoparticles have applications in magnetic resonance imaging (MRI) and targeted drug delivery.

Note

Further research is needed to understand the specific role and effectiveness of 1,2-Tetradecanediol in this application.

  • Biodistribution Studies: A 2017 study in Scientific Reports used 1,2-Tetradecanediol as a reference compound to evaluate the biodistribution of polymeric nanoparticles in pregnant rats []. This research helps assess the safety of nanoparticle-based drug delivery systems during pregnancy.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5

Exact Mass

230.2246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

21129-09-9

Wikipedia

Myristyl glycol

Dates

Modify: 2023-08-15
1: Eccleston GM. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols. Int J Cosmet Sci. 1982 Aug;4(4):133-42. doi: 10.1111/j.1467-2494.1982.tb00309.x. PubMed PMID: 19469959.

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